9-Methylxanthine

Description

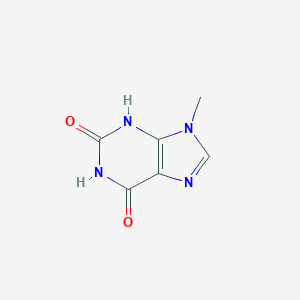

Structure

3D Structure

Properties

IUPAC Name |

9-methyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)8-6(12)9-5(3)11/h2H,1H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNIKYWYTSMDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152592 | |

| Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1198-33-0 | |

| Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1198-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dihydro-9-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HCS9N24R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Methylxanthine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 9-Methylxanthine, a purine alkaloid structurally related to caffeine and theophylline. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, analytical methodologies, and pharmacological profile of this compound, grounding all claims in authoritative scientific literature.

Core Molecular Identity and Physicochemical Characteristics

This compound is a derivative of xanthine, a purine base found in most human body tissues and fluids. Its structure is characterized by a fused pyrimidinedione and imidazole ring system, with a methyl group substitution at the N9 position of the imidazole ring. This specific methylation differentiates it from other common methylxanthines like theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine).

The fundamental identification and properties of this compound are critical for its application in experimental and developmental settings. Understanding these parameters dictates everything from solvent choice in analytical preparations to its expected behavior in physiological systems.

Physicochemical Data Summary

The behavior of this compound in various matrices is dictated by its physical and chemical properties. These values are essential for designing analytical methods, formulation studies, and interpreting pharmacological data.

| Property | Value | Source |

| Physical Form | Powder | [1][2] |

| Melting Point | ≥300 °C | [1][2] |

| pKa (Strongest Acidic) | ~9.06 | [3] |

| pKa (Strongest Basic) | ~0.38 | [3] |

| Predicted Water Solubility | 6.72 g/L | [3] |

| LogP | -0.56 (Predicted) | [3] |

The high melting point is characteristic of the planar, hydrogen-bonding capable purine structure. Its predicted LogP value suggests hydrophilicity, consistent with its solubility in aqueous media. The dual pKa values indicate that it is an amphoteric molecule, though it is considered an extremely weak base.[3] This property is crucial for developing separation methods like HPLC, where mobile phase pH can be adjusted to control retention time.

Synthesis and Manufacturing Pathways

While naturally occurring methylxanthines are abundant, specific isomers like this compound often require targeted synthesis for research and pharmaceutical applications.[4] Synthetic routes typically leverage foundational purine chemistry.

A common conceptual approach involves the modification of existing purine structures or the cyclization of pyrimidine precursors. For instance, a generalized pathway for creating xanthine derivatives can involve reacting a substituted dihydrouracil with a formamide, followed by cyclization to form the fused imidazole ring.[5] This method allows for precise placement of substituents like the methyl group at the N9 position.

Analytical Methodologies for Identification and Quantification

Accurate and reproducible quantification of this compound is essential for pharmacokinetic studies, quality control, and metabolic research. High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique employed for this purpose.[6][7]

The choice of method is driven by the need to resolve this compound from a complex matrix containing other structurally similar compounds, such as its isomers and other metabolites. Reversed-phase HPLC (RP-HPLC) is particularly effective due to its ability to separate compounds based on polarity.[6]

Experimental Protocol: Reversed-Phase HPLC-UV Method

This protocol describes a self-validating system for the routine analysis of this compound. The causality behind the choice of components is critical: the C18 column provides a non-polar stationary phase for effective separation of polar analytes, while the acidic mobile phase ensures consistent ionization states for reproducible retention times.

Objective: To quantify this compound concentration in an aqueous solution.

Materials:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound analytical standard

-

Methanol (HPLC grade)

-

Acetic Acid (Glacial, HPLC grade)

-

Ultrapure water

-

0.45 µm membrane filters

Methodology:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of Methanol, Water, and Acetic Acid in a 20:75:5 (v/v/v) ratio.[8]

-

Rationale: This composition provides sufficient polarity to elute this compound in a reasonable time while the acetic acid maintains a low pH to suppress the silanol activity on the column and ensure sharp peaks.

-

Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the this compound standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).

-

Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Rationale: A multi-point calibration curve is essential to verify the linearity of the detector response and ensure accurate quantification over a range of concentrations.

-

-

Chromatographic Conditions:

-

Analysis and Quantification:

-

Inject the calibration standards, starting with the lowest concentration, to establish the standard curve.

-

Inject the unknown samples. Ensure they are filtered through a 0.45 µm filter to remove particulates that could damage the column.

-

Integrate the area of the this compound peak in each chromatogram.

-

Plot a calibration curve of peak area versus concentration for the standards. The R² value should be >0.995 for a valid curve.

-

Calculate the concentration of this compound in the unknown samples using the linear regression equation from the standard curve.

-

Pharmacology and Primary Mechanisms of Action

As a member of the methylxanthine class, this compound's pharmacological effects are primarily attributed to two well-established molecular mechanisms: adenosine receptor antagonism and non-selective inhibition of phosphodiesterase (PDE) enzymes.[6][9] These dual actions result in a broad range of physiological responses, from central nervous system (CNS) stimulation to smooth muscle relaxation.[9][10]

-

Adenosine Receptor Antagonism: Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes, including promoting sleep and regulating blood flow. By binding to and blocking adenosine receptors (A1, A2A, A2B, and A3), methylxanthines prevent adenosine from exerting its inhibitory effects.[6][9] This antagonism is the primary mechanism behind the CNS stimulation and increased alertness associated with these compounds.[9]

-

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By non-competitively inhibiting PDEs, methylxanthines lead to an accumulation of intracellular cAMP and cGMP.[9][11] These second messengers are crucial in many signaling pathways; their increased levels lead to effects such as bronchial smooth muscle relaxation (bronchodilation) and cardiac stimulation.[9][12]

Pharmacokinetics and Toxicological Profile

The clinical utility and safety of any methylxanthine are defined by its pharmacokinetic profile and narrow therapeutic index.[9][13]

-

Absorption and Distribution: Methylxanthines are typically absorbed rapidly after oral administration and distribute widely throughout the body, readily crossing the blood-brain barrier.[13]

-

Metabolism: They are primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP1A2.[14]

-

Excretion: Metabolites are excreted via the kidneys. Methylxanthines undergo enterohepatic recirculation, where they are secreted into the bile and then reabsorbed from the intestine, which can prolong their half-life.[15][16]

Toxicity

The narrow therapeutic window of methylxanthines means that toxic effects can occur at concentrations not far above therapeutic levels.[9][11] Overdose can lead to severe and life-threatening complications.

| Toxicity Level | Associated Signs and Symptoms |

| Mild | Nausea, vomiting, insomnia, tremors, restlessness, increased gastric acid secretion.[9] |

| Moderate | Tachycardia, cardiac arrhythmias, hyperthermia, hyperglycemia, hypokalemia.[15][16] |

| Severe | Intractable vomiting, life-threatening arrhythmias, seizures, hypotension, cardiac arrest.[9][15] |

Management of toxicity is focused on reducing drug absorption with activated charcoal, providing supportive care to manage cardiovascular and CNS effects, and, in severe cases, using hemodialysis to remove the drug from circulation.[9][15]

Conclusion

This compound is a significant compound within the broader class of purine alkaloids. Its unique structure informs its physicochemical properties, dictating the methodologies required for its synthesis and analysis. Its pharmacological activity, driven by the dual mechanisms of adenosine receptor antagonism and phosphodiesterase inhibition, gives it a wide range of physiological effects that are of significant interest in research and drug development. However, as with all methylxanthines, its potential for toxicity necessitates careful handling and precise quantification in all applications. This guide provides the foundational knowledge for scientists to effectively work with and understand the multifaceted nature of this compound.

References

-

StatPearls. (2023, July 3). Methylxanthines. NCBI Bookshelf. [Link]

-

Pharmacology Education Project. (n.d.). Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects. Pharmacology. [Link]

-

Monteiro, J., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules. [Link]

-

Wang, Y., et al. (2023). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. MDPI. [Link]

-

Hurst, W. J., et al. (1984). Analytical methods for quantitation of methylxanthines. Progress in Clinical and Biological Research. [Link]

-

Stenutz. (n.d.). This compound. [Link]

-

Human Metabolome Database. (2013, January 9). Showing metabocard for this compound (HMDB0059716). [Link]

-

Fiveable. (n.d.). Methylxanthines Definition. Intro to Pharmacology Key Term. [Link]

-

Katzung, B. G. (2017, September 21). Methylxanthine Drugs - Basic Pharmacology of Agents Used in the Treatment of Asthma. AccessPharmacy. [Link]

-

Andreeva, E. Y., & Dmitrienko, S. G. (2012). Methylxanthines: Properties and determination in various objects. ResearchGate. [Link]

-

Robertson, S. (2020, February 16). A faster and greener method for analysing xanthine content in commercial tea brands. News-Medical. [Link]

-

ResearchGate. (n.d.). Methods used to determine methylxanthines in various objects. [Link]

-

Faria, A. F., et al. (n.d.). Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chromatography. [Link]

-

Oloko, I. (n.d.). Methylxanthines. PDF. [Link]

-

Mustafa Salahalden. (2024, June 30). Methylxanthines (Theophylline & Aminophylline): Mechanism of Action and Therapeutic Uses. YouTube. [Link]

-

Hu, J., et al. (2003). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. PNAS. [Link]

-

Tintinalli, J. E., et al. (Eds.). (n.d.). Methylxanthines and Nicotine. Tintinalli's Emergency Medicine: A Comprehensive Study Guide, 8e. AccessMedicine. [Link]

-

Hu, J., et al. (2003). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. PubMed. [Link]

-

Wikipedia. (n.d.). Theophylline. [Link]

-

Aqel, A., et al. (2019). Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry. PubMed Central. [Link]

-

PubChem. (n.d.). 7-Methylxanthine. [Link]

-

Regueiro, J., et al. (2008). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy Online. [Link]

-

MSD Veterinary Manual. (n.d.). Chocolate Toxicosis in Animals. [Link]

-

Anesthesia Key. (2016, September 5). Methylxanthine Poisoning. [Link]

-

Monteiro, J., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Semantic Scholar. [Link]

-

REBEL EM. (2023, July 26). REBEL Core Cast 105.0 - Methylxanthine Toxicity. [Link]

-

PubChem. (n.d.). Xanthine. [Link]

-

Osipov, V., et al. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Methylxanthine production schemes. [Link]

- Google Patents. (n.d.). Synthesis of xanthines - US2827461A.

-

DVM360. (n.d.). Chocolate (Proceedings). [Link]

-

ASM Journals. (n.d.). Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. Applied and Environmental Microbiology. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 7-Methylxanthine (HMDB0001991). [Link]

-

Microbiology Spectrum. (2023, June 5). Methylxanthines Modulate Circadian Period Length Independently of the Action of Phosphodiesterase. ASM Journals. [Link]

Sources

- 1. This compound = 98.0 1198-33-0 [sigmaaldrich.com]

- 2. 9-甲基黄嘌呤 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies | MDPI [mdpi.com]

- 5. US2827461A - Synthesis of xanthines - Google Patents [patents.google.com]

- 6. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. brainkart.com [brainkart.com]

- 11. fiveable.me [fiveable.me]

- 12. m.youtube.com [m.youtube.com]

- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 14. Theophylline - Wikipedia [en.wikipedia.org]

- 15. rebelem.com [rebelem.com]

- 16. dvm360.com [dvm360.com]

An In-Depth Technical Guide to 9-Methylxanthine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Within the vast and pharmacologically significant family of methylxanthines, 9-Methylxanthine occupies a unique, albeit less-explored, position. While its isomers, theophylline and theobromine, and its trimethylated cousin, caffeine, have been the subject of extensive research and widespread consumption, this compound offers a compelling case study in structure-activity relationships. This guide provides a comprehensive technical overview of this compound, from its historical roots in the pioneering era of purine chemistry to its synthesis, analytical characterization, and pharmacological profile. By synthesizing foundational knowledge with modern experimental insights, this document aims to equip researchers and drug development professionals with a thorough understanding of this intriguing molecule.

The Genesis of a Molecule: Discovery and Historical Context

The story of this compound is intrinsically linked to the foundational work on purine chemistry by the Nobel laureate Emil Fischer at the turn of the 20th century. Fischer's systematic investigation into the structures of uric acid, xanthine, caffeine, and other related compounds laid the groundwork for the synthesis of a myriad of purine derivatives.[1][2] While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its first synthesis can be confidently placed within the context of Fischer's broader exploration of purine alkylation.[3]

The primary challenge in early purine chemistry was achieving regioselective alkylation, particularly at the nitrogen atoms of the xanthine core. The differential reactivity of the N1, N3, N7, and N9 positions made the controlled synthesis of specific isomers a formidable task. Early synthetic efforts often resulted in mixtures of isomers, necessitating laborious separation and characterization. The eventual synthesis of pure this compound was a testament to the growing sophistication of synthetic organic chemistry and the ability to direct reactions to a specific nitrogen atom on the purine ring.

Chemical Synthesis of this compound

The synthesis of this compound hinges on the regioselective methylation of a suitable xanthine precursor. The primary challenge lies in favoring methylation at the N9 position over the more nucleophilic N7 position. Modern synthetic strategies often employ protecting groups or specific reaction conditions to achieve this selectivity.

Conceptual Synthesis Workflow

A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process that prioritizes the protection of more reactive nitrogen positions to direct methylation to N9.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Regioselective N9-Methylation

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for regioselective N-alkylation of purines.[4][5] This method utilizes a temporary protecting group at the N7 position to direct methylation to N9.

Step 1: Protection of the N7 Position

-

Reactants: Xanthine, a suitable protecting group reagent (e.g., benzyl bromide), and a non-nucleophilic base (e.g., potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide - DMF).

-

Procedure: a. Dissolve xanthine in DMF. b. Add potassium carbonate to the solution and stir. c. Slowly add benzyl bromide to the reaction mixture. d. Stir the reaction at room temperature for 24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with water and extract the product with an organic solvent. g. Purify the N7-benzylxanthine by recrystallization or column chromatography.

-

Causality: The N7 position of the xanthine anion is generally more susceptible to alkylation than N9. By introducing a bulky and stable protecting group like benzyl at N7, we sterically and electronically disfavor further reaction at this site, thereby directing subsequent alkylation to the N9 position.

Step 2: Methylation of the N9 Position

-

Reactants: N7-benzylxanthine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

-

Procedure: a. Dissolve N7-benzylxanthine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Carefully add sodium hydride to the solution to deprotonate the remaining acidic protons. c. Add methyl iodide dropwise to the reaction mixture. d. Stir the reaction at room temperature until completion, monitored by TLC. e. Quench the reaction with a proton source (e.g., methanol or water) and extract the product. f. Purify the N7-benzyl-9-methylxanthine.

-

Causality: With the N7 position blocked, the strong base will deprotonate the most acidic remaining proton, which is at the N9 position, creating a nucleophilic anion that readily attacks the electrophilic methyl group of the methylating agent.

Step 3: Deprotection of the N7 Position

-

Reactants: N7-benzyl-9-methylxanthine, a catalyst for hydrogenolysis (e.g., palladium on carbon - Pd/C), and a source of hydrogen gas.

-

Procedure: a. Dissolve the N7-benzyl-9-methylxanthine in a suitable solvent (e.g., ethanol or methanol). b. Add the Pd/C catalyst to the solution. c. Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus). d. Stir the reaction until the benzyl group is cleaved, as monitored by TLC. e. Filter off the catalyst and evaporate the solvent to obtain this compound. f. Further purification can be achieved by recrystallization.

-

Causality: Catalytic hydrogenolysis is a standard and clean method for the removal of benzyl protecting groups. The palladium catalyst facilitates the cleavage of the carbon-nitrogen bond of the benzyl group, which is then replaced by a hydrogen atom, yielding the final product.

Analytical Characterization

The unambiguous identification and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the method of choice for the analysis of methylxanthines.[6][7][8]

| Parameter | Typical Value/Condition | Rationale |

| Column | C18 reverse-phase | Provides good separation of polar and non-polar compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile or methanol with a small amount of acid (e.g., formic acid) | Allows for the elution of a range of compounds with varying polarities. The acid improves peak shape and ionization efficiency for mass spectrometry. |

| Detection | UV-Vis (approx. 270-280 nm) and Mass Spectrometry (MS) | UV detection provides quantitative data based on the chromophore of the purine ring. MS provides mass-to-charge ratio for definitive identification. |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound, confirming the position of the methyl group.

-

¹H NMR: The spectrum will show a characteristic singlet for the methyl group protons at the N9 position, typically in the range of 3.5-4.0 ppm. The protons on the purine ring will also have distinct chemical shifts.

-

¹³C NMR: The spectrum will show a signal for the methyl carbon and distinct signals for the carbons of the purine core.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of this compound and fragmentation patterns that can be used for its identification.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z corresponding to the molecular weight of this compound plus one.

Pharmacological Profile

The pharmacological effects of methylxanthines are primarily mediated through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[9][10][11]

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Methylxanthines, due to their structural similarity to adenosine, can act as competitive antagonists at these receptors.[12] This antagonism is largely responsible for the stimulant effects of caffeine and theophylline.

However, the position of the methyl group on the xanthine scaffold significantly influences the affinity for adenosine receptors. It has been reported that substitution at the N9 position results in a decreased adenosine receptor affinity .[9] This suggests that this compound is likely a weaker adenosine receptor antagonist compared to its isomers, such as theophylline (1,3-dimethylxanthine).

Caption: General mechanism of adenosine receptor antagonism by methylxanthines.

Phosphodiesterase Inhibition

Phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in cellular signaling. By inhibiting PDEs, methylxanthines increase the intracellular levels of cAMP and cGMP, leading to various physiological effects, including smooth muscle relaxation (bronchodilation) and cardiac stimulation.[10][11]

The inhibitory potency of methylxanthines against different PDE isoforms varies. While specific IC₅₀ values for this compound against various PDEs are not extensively reported in the literature, it is expected to be a non-selective PDE inhibitor, similar to other simple methylxanthines. For comparison, the non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX) has an IC₅₀ value of approximately 500 µM for the PDE9A2 catalytic domain. Further research is needed to determine the specific PDE inhibition profile of this compound.

Modern Research and Future Directions

While this compound has not been as extensively studied as other methylxanthines, its unique substitution pattern makes it a valuable tool for structure-activity relationship studies. Key areas for future research include:

-

Quantitative Pharmacological Characterization: Detailed studies to determine the binding affinities of this compound for all adenosine receptor subtypes and its IC₅₀ values for a broad panel of PDE isoforms are crucial to fully understand its pharmacological profile.

-

Metabolic Studies: Investigating the metabolic fate of this compound in vitro and in vivo will provide insights into its pharmacokinetics and potential drug-drug interactions.

-

Therapeutic Potential: Given its likely reduced adenosine receptor affinity, this compound could serve as a lead compound for the development of more selective PDE inhibitors with fewer central nervous system side effects.

Conclusion

This compound, a molecule with deep roots in the history of organic chemistry, continues to be a subject of scientific interest. Its synthesis, while requiring careful control of regioselectivity, is achievable through established methods of purine chemistry. Its analytical characterization is straightforward with modern chromatographic and spectroscopic techniques. While its pharmacological profile is predicted to be that of a weaker adenosine receptor antagonist and a non-selective phosphodiesterase inhibitor, further quantitative studies are necessary to fully elucidate its potential. For researchers in medicinal chemistry and drug development, this compound represents not just a historical curiosity, but a valuable molecular probe for understanding the intricate dance between chemical structure and biological activity within the important class of methylxanthines.

References

- Fischer, E. (1898). Synthese des Caffeins. Berichte der deutschen chemischen Gesellschaft, 31(1), 104-118.

- Kalayanov, G., Jakša, S., Scarcia, T., & Kobe, J. (2004). Regioselective Functionalization of Guanine: Simple and Practical Synthesis of 7- and 9-Alkylated Guanines Starting from Guanosine. Synthesis, 2004(12), 2026–2034.

- Zhong, M., & Robins, M. J. (2003). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 68(15), 6034–6040.

- Fischer, E. (1914). Glucosides of Theophylline, Theobromine, Adenine, Hypoxanthine, and Guanine. Berichte der deutschen chemischen Gesellschaft, 47(1), 1058-1064.

-

Science History Institute. (2017). Emil Fischer. [Link]

- BenchChem. (2025). A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. BenchChem Technical Guides.

-

Comptes Rendus de l'Académie des Sciences. (2016). Hermann Emil Fischer – The most outstanding chemist in history. [Link]

-

Molecules. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. [Link]

- Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences, 78(5), 3260-3264.

-

ResearchGate. (2003). Purine and Sugar Chemistry on Solid Phase - 100 Years After the Emil Fischer's Chemistry Nobel Prize 1902. [Link]

- Fredholm, B. B. (1980). Are methylxanthine effects due to antagonism of endogenous adenosine?. Trends in Pharmacological Sciences, 1, 129-132.

- Essayan, D. M. (2001). Cyclic nucleotide phosphodiesterases. Journal of Allergy and Clinical Immunology, 108(5), 671-680.

- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Characterization of 1,9-Dimethylxanthine. BenchChem Technical Guides.

- Beavo, J. A., Conti, M., & Heaslip, R. J. (1994). Multiple cyclic nucleotide phosphodiesterases. Molecular pharmacology, 46(3), 399-405.

-

Annals of Internal Medicine. (1985). Methylxanthines as Adenosine Receptor Antagonists. [Link]

- Wang, H., Liu, Y., Hou, J., Zheng, M., Robinson, H., & Ke, H. (2005). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. Proceedings of the National Academy of Sciences, 102(48), 17299-17304.

-

ResearchGate. (2014). How to insert methyl to N9 guanine ?. [Link]

-

Current Protocols in Nucleic Acid Chemistry. (2020). Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides. [Link]

-

Journal of Organic Chemistry. (2008). Synthesis of 9-Substituted Tetrahydrodiazepinopurines—Asmarine A Analogues. [Link]

-

Journal of the American Chemical Society. (2008). Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine. [Link]

-

Nucleic Acids Research. (2000). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). [Link]

-

Critical Reviews in Analytical Chemistry. (2006). Methylxanthines: Properties and determination in various objects. [Link]

-

Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001886). [Link]

-

ResearchGate. (2018). 11 IC 50 graph of compound C6 with (a) PDE5A and (b) PDE4D. [Link]

-

Nature. (2024). 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer. [Link]

-

PLoS ONE. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. [Link]

-

Journal of the American Chemical Society. (1951). THE SYNTHESIS OF 9-β-d-RIBOFURANOSYLPURINE AND THE IDENTITY OF NEBULARINE. [Link]

-

Nature Protocols. (2010). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. [Link]

-

MDPI. (2020). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. [Link]

Sources

- 1. Emil Fischer - Wikipedia [en.wikipedia.org]

- 2. Emil Fischer | Science History Institute [sciencehistory.org]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Biosynthesis of Methylxanthines in Plants: The Predominance of 7-Methylxanthine and the Apparent Absence of 9-Methylxanthine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylxanthine alkaloids, particularly caffeine, are among the most widely consumed psychoactive compounds globally, synthesized naturally in a select group of plant species. The biosynthesis of these compounds is a highly specific enzymatic process, yielding a precise profile of methylated xanthine derivatives. This technical guide provides an in-depth exploration of the canonical caffeine biosynthetic pathway, focusing on the principle of regioselectivity that governs which nitrogen atoms on the purine ring are methylated. We will dissect the enzymatic mechanisms that lead to the formation of 7-methylxanthine as a key intermediate, while exploring the conspicuous absence of its isomer, 9-methylxanthine, in the natural plant metabolome. This guide will further detail the analytical methodologies required to reliably extract, separate, and identify these isomers, providing a crucial framework for researchers in natural product chemistry, metabolic engineering, and drug development.

Part 1: The Landscape of Methylxanthine Alkaloids in Plants

Methylxanthines are a class of purine alkaloids derived from the purine base xanthine.[1][2] The most prominent members—caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine)—are secondary metabolites found in plants such as coffee (Coffea spp.), tea (Camellia sinensis), and cacao (Theobroma cacao).[3][4] These compounds play significant ecological roles for the plant, acting as natural pesticides and allelopathic agents, and have well-documented pharmacological effects in humans, primarily as central nervous system stimulants.[2]

The core structure of xanthine possesses four nitrogen atoms (at positions 1, 3, 7, and 9) available for methylation. However, not all possible methylated isomers are produced in nature. The biological activity and metabolic fate of methylxanthines are profoundly influenced by the specific placement of methyl groups on the xanthine core.[5] This guide addresses a fundamental question in plant biochemistry: why does the intricate enzymatic machinery in caffeine-producing plants exhibit such high regioselectivity, consistently favoring methylation at the N7, N3, and N1 positions while systematically excluding the N9 position? Understanding this enzymatic control is paramount for any effort to engineer the metabolic pathways of these high-value compounds.

Part 2: The Canonical Caffeine Biosynthetic Pathway: A 7-Methylxanthine-Centric Route

The primary route for caffeine biosynthesis in plants is a well-established four-step sequence that begins with xanthosine, a ribonucleoside of xanthine.[4][6] This pathway underscores the central role of 7-methylxanthine as the foundational monomethylated precursor.

The key steps are as follows:

-

Formation of 7-methylxanthosine: The pathway is initiated by the methylation of xanthosine at the N7 position, a reaction catalyzed by the enzyme xanthosine methyltransferase (XMT) . This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[6][7]

-

Formation of 7-methylxanthine: The ribose sugar is cleaved from 7-methylxanthosine by an N-methyl-nucleosidase , yielding the free alkaloid base, 7-methylxanthine.[5] This step effectively commits the molecule to the alkaloid pathway.

-

Formation of Theobromine (3,7-dimethylxanthine): 7-methylxanthine then undergoes a second methylation, this time at the N3 position. This reaction is catalyzed by 7-methylxanthine N-methyltransferase , also known as theobromine synthase.[8][9]

-

Formation of Caffeine (1,3,7-trimethylxanthine): The final step is the methylation of theobromine at the N1 position, catalyzed by theobromine N-methyltransferase , commonly referred to as caffeine synthase.[9]

This linear and highly regulated pathway ensures the efficient production of caffeine. It is the specificity of the initial enzyme, XMT, that sets the stage for all subsequent transformations and dictates the predominance of 7-methylxanthine.

Part 3: Enzymatic Control of Regioselectivity

The specificity of the methylxanthine profile observed in plants is a direct consequence of the evolution and substrate specificity of the N-methyltransferase (NMT) enzymes involved. These enzymes belong to the SABATH family of SAM-dependent methyltransferases and exhibit strict control over which nitrogen atom of the purine ring is targeted.[10]

The Gatekeeper Enzyme: Xanthosine Methyltransferase (XMT)

The commitment step in caffeine biosynthesis is the N7-methylation of xanthosine.[7] The active site of XMT is structurally configured to bind xanthosine and position the N7 nitrogen atom adjacent to the methyl group of the co-substrate, SAM, facilitating nucleophilic attack. There is no evidence in the extensive body of literature on plant biochemistry of an analogous enzyme that catalyzes methylation at the N9 position of xanthosine or xanthine. This enzymatic constraint is the primary reason for the absence of a this compound-based pathway in plants.

Subsequent Methylations: A Tale of Two Positions

Once 7-methylxanthine is formed, the subsequent NMTs also exhibit high regioselectivity:

-

Theobromine Synthase (MXMT): This enzyme specifically recognizes 7-methylxanthine as its substrate and methylates the N3 position. It does not act on the N1 position.[8]

-

Caffeine Synthase: This enzyme has a broader substrate acceptance but primarily acts on theobromine, methylating the N1 position to complete the synthesis of caffeine.[9]

This sequential and positionally-specific series of methylations prevents the formation of a random assortment of isomers and channels metabolic flux directly towards theobromine and caffeine.

Part 4: The Question of this compound: An Unnatural Isomer

While this compound is a chemically stable molecule, its natural occurrence in plants has not been documented. This is in stark contrast to its isomers, 1-, 3-, and 7-methylxanthine, which are all known plant metabolites, albeit with 7-methylxanthine being the primary intermediate in the main caffeine pathway.[5][11]

The reasons for this are likely twofold:

-

Evolutionary Enzymology: As discussed, there has been no identified plant N-methyltransferase that catalyzes N9 methylation of a xanthine or xanthosine substrate. Plant evolution has selectively favored enzymes that produce the specific isomers we observe today, likely due to their superior ecological function (e.g., toxicity to insects) or metabolic stability within the plant cell.

-

Chemical Synthesis vs. Biosynthesis: It is important to distinguish between what is chemically possible and what is biologically favored. In laboratory settings, N9-alkylation of xanthine derivatives can be achieved using strong alkylating agents under forcing conditions, such as high temperatures with methyl iodide or ethyl tosylate.[12] These conditions overcome the thermodynamic and kinetic barriers that biosynthetic enzymes are evolved to navigate with high precision at physiological temperatures and pH. The absence of this compound in nature is a testament to the exquisite control exerted by enzymes over chemical reactions.

Part 5: Analytical Methodologies for Isomer Resolution

Distinguishing between closely related isomers like 7-methylxanthine and a potential (though absent) this compound is a critical analytical challenge. The standard and most reliable method for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Mass Spectrometry (MS) detector.[13][14]

Protocol 1: General Extraction of Methylxanthines from Plant Tissue

This protocol provides a robust method for extracting a broad range of methylxanthines from fresh plant leaves.

Causality Behind Experimental Choices:

-

Liquid Nitrogen: Rapidly freezes tissue to halt all enzymatic activity, preserving the in vivo metabolic snapshot.

-

Hot Water/Aqueous Ethanol: Methylxanthines are polar and show good solubility in hot water or alcohol mixtures, ensuring efficient extraction from the complex plant matrix.

-

Solid-Phase Extraction (SPE): C18 SPE cartridges are used to remove highly polar compounds (sugars, organic acids) and non-polar compounds (chlorophylls, lipids) that could interfere with HPLC analysis, thus cleaning the sample and concentrating the analytes.

Step-by-Step Methodology:

-

Tissue Homogenization: Harvest 1-2 grams of fresh young plant leaves and immediately flash-freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a conical tube. Add 20 mL of 80% (v/v) aqueous ethanol.

-

Vortex vigorously for 1 minute, then incubate in an 80°C water bath for 20 minutes, vortexing every 5 minutes.

-

Clarification: Centrifuge the extract at 4,000 x g for 15 minutes at room temperature.

-

Carefully decant the supernatant into a clean tube.

-

Purification (SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol, followed by 5 mL of deionized water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with 10 mL of deionized water to remove highly polar impurities. d. Elute the methylxanthines with 5 mL of 70% methanol.

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in 1 mL of the initial HPLC mobile phase.

-

Filter the final sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Isocratic HPLC Method for Methylxanthine Isomer Separation

This protocol is designed to separate common methylxanthines. Resolution of 7- and this compound would require careful optimization and standard verification.

Causality Behind Experimental Choices:

-

C18 Column: The non-polar stationary phase provides excellent retention and separation for the moderately polar methylxanthine compounds based on subtle differences in their hydrophobicity.

-

Acidified Mobile Phase: A low pH (e.g., using phosphoric acid) suppresses the ionization of the acidic protons on the xanthine ring, leading to sharper, more symmetrical peaks and improved retention on the reversed-phase column.

-

UV Detection at 274 nm: Methylxanthines have a strong chromophore and exhibit a significant absorbance maximum around 272-275 nm, providing high sensitivity for detection.[15]

Step-by-Step Methodology:

-

HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

-

Mobile Phase: Prepare an isocratic mobile phase consisting of 85% Water (with 0.1% Phosphoric Acid) and 15% Acetonitrile. Degas the mobile phase thoroughly before use.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 274 nm

-

-

Standard Preparation: Prepare individual stock solutions of caffeine, theobromine, theophylline, and 7-methylxanthine standards (and this compound if available for method development) at 1 mg/mL in the mobile phase. Create a mixed standard and serial dilutions for calibration.

-

Analysis: Inject the standards to determine retention times and build a calibration curve. Inject the prepared plant extracts.

-

Quantification: Identify peaks in the sample chromatograms by comparing retention times with the standards. Quantify the concentration of each compound using the calibration curve.

Part 6: Conclusion

The natural occurrence of methylxanthines in plants is a striking example of metabolic precision. The biosynthetic pathway leading to caffeine is highly conserved and demonstrates remarkable regioselectivity, governed by a series of N-methyltransferases. The process invariably begins with the N7-methylation of xanthosine, establishing 7-methylxanthine as the crucial, foundational intermediate. Subsequent, specific methylations at the N3 and N1 positions complete the pathway. The scientific literature provides no substantive evidence for the natural biosynthesis of This compound in plants. Its absence is a direct consequence of enzymatic specificity, highlighting a key difference between controlled biological synthesis and less selective chemical synthesis. For researchers in this field, understanding this enzymatic control is fundamental to appreciating the metabolic logic of caffeine production and is a prerequisite for any future endeavors in metabolic engineering or the search for novel methylxanthine derivatives from natural sources.

References

-

Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (2025). MDPI. [Link]

-

Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. (2016). PubMed Central. [Link]

-

Distribution, Biosynthesis and Catabolism of Methylxanthines in Plants. (n.d.). ResearchGate. [Link]

-

Ashihara, H., Kato, M., & Crozier, A. (2011). Distribution, biosynthesis and catabolism of methylxanthines in plants. PubMed. [Link]

-

Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (n.d.). MDPI. [Link]

-

Meinhart, A. D., Bizzotto, C. S., Ballesteros, L. F., de Carvalho, J. E., & Godoy, H. T. (2019). Methylxanthines in 100 Brazilian herbs and infusions: determination and consumption. CABI Digital Library. [Link]

-

Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. (2018). MDPI. [Link]

-

Methods used to determine methylxanthines in various objects. (n.d.). ResearchGate. [Link]

-

Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation. (2020). Frontiers. [Link]

-

Methylxanthine and Flavonoid Contents from Guarana Seeds (Paullinia cupana): Comparison of Different Drying Techniques and Effects of UV Radiation. (2022). PubMed Central. [Link]

-

Convergent Biochemical Pathways for Xanthine Alkaloid Production in Plants Evolved from Ancestral Enzymes with Different Catalytic Properties. (2021). Molecular Biology and Evolution | Oxford Academic. [Link]

-

Biotransformation of methylxanthines. (n.d.). ResearchGate. [Link]

-

(PDF) Methylxanthines: Properties and determination in various objects. (2017). ResearchGate. [Link]

-

Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. (2023). NIH. [Link]

-

Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants. (2003). PMC - NIH. [Link]

-

Biosynthesis of caffeine by tea-leaf extracts. Enzymic formation of theobromine from 7-methylxanthine and of caffeine from theobromine. (1972). PMC - NIH. [Link]

-

Sequential production of paraxanthine and 7-methylxanthine from caffeine in a single flask using metabolically engineered Escherichia coli. (2023). ResearchGate. [Link]

Sources

- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Distribution, biosynthesis and catabolism of methylxanthines in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation [frontiersin.org]

- 9. Biosynthesis of caffeine by tea-leaf extracts. Enzymic formation of theobromine from 7-methylxanthine and of caffeine from theobromine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Methylxanthine and Flavonoid Contents from Guarana Seeds (Paullinia cupana): Comparison of Different Drying Techniques and Effects of UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Pharmacological Profile of 9-Methylxanthine

Preamble: Situating 9-Methylxanthine within the Xanthine Pharmacopoeia

The methylxanthines, a class of purine alkaloids naturally occurring in commonplace consumables such as coffee, tea, and chocolate, represent some of the most widely consumed psychoactive substances globally.[1] The archetypal members of this family—caffeine, theophylline, and theobromine—have been the subject of extensive pharmacological investigation, revealing a complex profile of effects primarily mediated through antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[2] This guide shifts the focus to a less-characterized derivative, this compound (9-MX).

While comprehensive data on this compound remains sparse, its structural distinction—the methylation at the N-9 position of the xanthine core—provides a critical predictive anchor for its pharmacological profile. Structure-activity relationship (SAR) studies of the xanthine scaffold have consistently demonstrated that substitution at the N-9 position markedly decreases affinity for adenosine receptors.[3] This fundamental insight suggests that this compound likely possesses a pharmacological profile divergent from its more famous congeners, exhibiting attenuated CNS and cardiovascular effects typically associated with potent adenosine receptor blockade.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will synthesize the known properties of this compound, project its pharmacological activity based on established SAR principles, and provide detailed, field-proven experimental protocols necessary for its full characterization. The objective is not only to present what is known but to furnish the methodological framework required to elucidate the unknown, thereby empowering researchers to comprehensively define the pharmacological landscape of this unique methylxanthine.

Chemical and Physical Properties

A foundational understanding of any compound begins with its physicochemical characteristics. These properties influence its solubility, stability, and suitability for various experimental and formulation contexts.

| Property | Value | Reference |

| CAS Number | 1198-33-0 | [4] |

| Molecular Formula | C₆H₆N₄O₂ | [4] |

| Molecular Weight | 166.14 g/mol | [4] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in 0.1 M NaOH | [4] |

| Appearance | Powder | [4] |

Synthesis of this compound

The synthesis of N-substituted xanthine derivatives is a well-established area of medicinal chemistry. While a specific, optimized synthesis for this compound is not extensively detailed in readily available literature, a general and plausible synthetic route can be extrapolated from established methods for preparing purine analogs. One common approach involves the Traube purine synthesis, which constructs the purine ring system from pyrimidine precursors.

A more direct route, often employed for N-alkylation of xanthines, involves the reaction of a suitable xanthine precursor with an alkylating agent under basic conditions. For the synthesis of this compound, this would typically involve the methylation of xanthine itself. However, regioselectivity can be a challenge, as xanthine has multiple nitrogen atoms available for alkylation (N-1, N-3, N-7, N-9). The reaction conditions, including the choice of base, solvent, and methylating agent, must be carefully optimized to favor methylation at the N-9 position.

A generalized synthetic scheme is presented below, based on common organic chemistry principles applied to purine synthesis.[5][6]

Caption: Plausible synthetic workflow for this compound.

Core Pharmacological Mechanisms

The pharmacological actions of methylxanthines are primarily attributed to two well-defined molecular mechanisms.[2]

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates a vast array of physiological processes, including neurotransmission, cardiac rate, and inflammation, by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[7] Methylxanthines bear a structural resemblance to adenosine, allowing them to act as competitive antagonists at these receptors. By blocking adenosine's inhibitory effects, particularly at A₁ and A₂ₐ receptors in the central nervous system, methylxanthines produce their characteristic stimulant effects.[1]

However, the affinity of xanthine derivatives for adenosine receptors is highly dependent on their substitution pattern. As previously noted, SAR studies have unequivocally shown that substitution at the N-9 position leads to a significant reduction in binding affinity.[3] Therefore, it is projected that This compound is a weak adenosine receptor antagonist . While specific binding data (Kᵢ values) for this compound are not available in the current literature, a comparative analysis with other methylxanthines underscores this projection.

Table 1: Comparative Adenosine Receptor Binding Affinities (Kᵢ, µM)

| Compound | A₁ Receptor | A₂ₐ Receptor | Reference(s) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | |

| Theophylline | 10 - 25 | 10 - 25 | [4] |

| Caffeine | 23 - 50 | 13 - 40 | [4] |

| Theobromine | ~100 | >1000 | [8] |

Lower Kᵢ values indicate higher binding affinity.

Phosphodiesterase (PDE) Inhibition

The second major mechanism of action for methylxanthines is the non-selective inhibition of phosphodiesterases, a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][9] By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory actions.[10]

The potency of methylxanthines as PDE inhibitors is generally considered weak, with inhibitory effects (IC₅₀ values) often occurring at concentrations higher than those typically achieved through dietary intake.[2] Specific IC₅₀ values for this compound against the various PDE isoforms are not currently documented. The table below provides context by showing the inhibitory potency of caffeine and theophylline.

Table 2: Comparative Phosphodiesterase Inhibition (IC₅₀, µM)

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | Reference(s) |

|---|---|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Theophylline | ~100 | ~100 | ~50 | ~100 | ~100 | [4] |

| Caffeine | >100 | >100 | >100 | ~200 | >100 | [4] |

Lower IC₅₀ values indicate greater inhibitory potency. Data are approximate values from multiple sources.

Caption: General signaling pathways of methylxanthines.

Projected Pharmacological Effects and Pharmacokinetics

Central Nervous System (CNS) Effects

The primary CNS stimulant effects of methylxanthines, such as increased alertness and reduced fatigue, are largely mediated by the blockade of A₁ and A₂ₐ adenosine receptors.[1] Given the high probability that this compound is a weak adenosine receptor antagonist, it is unlikely to be a potent CNS stimulant. Any stimulant activity it may possess would likely only manifest at high concentrations and could be attributable to PDE inhibition.

Cardiovascular Effects

Methylxanthines exert complex effects on the cardiovascular system. At concentrations achieved through normal consumption, they can increase blood pressure and peripheral resistance, primarily due to adenosine receptor antagonism.[7][11] At higher concentrations, PDE inhibition can lead to vasodilation.[12] Due to its projected weak affinity for adenosine receptors, this compound is not expected to produce significant cardiovascular effects at low doses. High doses may potentially lead to tachycardia or arrhythmias, a common toxicity concern for this drug class.[13]

Pharmacokinetics (General Profile)

Methylxanthines are typically well-absorbed orally, distribute widely throughout the body, and are extensively metabolized in the liver, primarily by cytochrome P450 enzymes (notably CYP1A2).[8][14] Elimination rates can vary significantly based on factors like age, smoking status, and co-administered drugs.[12] Specific pharmacokinetic parameters for this compound have not been reported.

Table 3: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Theophylline | Caffeine |

|---|---|---|

| Bioavailability (Oral) | >95% | ~100% |

| Protein Binding | ~60% | ~35% |

| Volume of Distribution | ~0.5 L/kg | ~0.6 L/kg |

| Metabolism | Hepatic (CYP1A2) | Hepatic (CYP1A2) |

| Elimination Half-life | 7 - 9 hours (adult non-smoker) | 3 - 5 hours |

| Excretion | <10% unchanged in urine | <2% unchanged in urine |

Values are approximate and can vary significantly between individuals. Data compiled from[8][12][14].

Experimental Protocols for Full Pharmacological Characterization

To address the data gap for this compound, a series of standard, validated assays are required. The following protocols provide a robust framework for its comprehensive pharmacological profiling.

Protocol: Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine A₁ and A₂ₐ receptors.

Methodology: Competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells stably expressing human A₁ or A₂ₐ receptors.

-

Radioligand: [³H]DPCPX (for A₁) or [³H]ZM241385 (for A₂ₐ).

-

Non-specific binding control: Theophylline or Caffeine (at high concentration, e.g., 1 mM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution (in DMSO).

-

Scintillation vials and cocktail.

-

Glass fiber filters and filtration manifold.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine membrane preparation, a fixed concentration of radioligand (typically at its Kₔ value), and varying concentrations of this compound or control compounds.

-

For total binding wells, add assay buffer instead of a competitor. For non-specific binding wells, add the high-concentration theophylline control.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Rapidly harvest the assay mixture by vacuum filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (concentration of 9-MX that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for adenosine receptor binding assay.

Protocol: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against a panel of human recombinant PDE isoforms (e.g., PDE1-5).

Methodology: Enzyme-based fluorescence polarization (FP) or luminescence assay.

Materials:

-

Recombinant human PDE enzymes.

-

Fluorescently labeled cAMP or cGMP substrate.

-

Assay Buffer (specific to each PDE isoform).

-

This compound stock solution (in DMSO).

-

Commercially available PDE assay kit (e.g., from BPS Bioscience or similar).

Procedure:

-

Prepare serial dilutions of this compound.

-

Add PDE enzyme, this compound (or control inhibitor, e.g., IBMX), and assay buffer to a microplate.

-

Initiate the reaction by adding the fluorescently labeled substrate (cAMP or cGMP).

-

Incubate at 30 °C for the time specified in the kit protocol (e.g., 60 minutes).

-

Stop the reaction and add the binding agent (e.g., antibody-coated beads) as per the kit instructions.

-

Read the plate on a suitable plate reader (fluorescence polarization or luminescence). The signal is inversely proportional to PDE activity.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression (four-parameter logistic fit).

Protocol: In Vivo Assessment of CNS Activity

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.

Methodology: Open-field locomotor activity monitoring.

Materials:

-

Adult male mice (e.g., C57BL/6).

-

This compound formulation for injection (e.g., dissolved in saline with a co-solvent).

-

Vehicle control.

-

Positive control (e.g., Caffeine).

-

Automated locomotor activity chambers equipped with infrared beams.

Procedure:

-

Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Administer this compound, vehicle, or caffeine via intraperitoneal (i.p.) or oral (p.o.) route.

-

Immediately place each mouse into an individual locomotor activity chamber.

-

Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-120 minutes.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the activity of the this compound-treated group to the vehicle and caffeine-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol: Analytical Quantification by HPLC

Objective: To develop a method for quantifying this compound in biological matrices (e.g., plasma, brain tissue).

Methodology: Reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).

Materials:

-

HPLC system with a UV detector.

-

C18 analytical column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

This compound analytical standard.

-

Internal standard (e.g., another xanthine derivative not present in the sample).

Procedure:

-

Sample Preparation: For plasma samples, perform protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. For tissue samples, homogenize the tissue, perform protein precipitation, and then a liquid-liquid or solid-phase extraction.

-

Chromatography:

-

Inject the prepared sample onto the C18 column.

-

Elute with the mobile phase under isocratic or gradient conditions to achieve separation of this compound from endogenous components and the internal standard.

-

Monitor the eluent with the UV detector at the wavelength of maximum absorbance for this compound (typically around 270-275 nm).

-

-

Quantification:

-

Generate a calibration curve by analyzing known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the unknown samples by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Conclusion and Future Directions

This compound represents an intriguing yet understudied member of the pharmacologically rich methylxanthine family. Based on established structure-activity relationships, its N-9 methylation strongly predicts a significantly attenuated affinity for adenosine receptors, distinguishing it from classic stimulants like caffeine and theophylline. Consequently, this compound is projected to be a weak pharmacological agent, with any CNS or cardiovascular effects likely requiring high concentrations, possibly mediated by non-selective phosphodiesterase inhibition.

This guide has provided the known physicochemical properties of this compound and has outlined the critical experimental workflows required to transition this compound from a pharmacological unknown to a fully characterized entity. The detailed protocols for receptor binding, enzyme inhibition, in vivo activity, and analytical quantification serve as a comprehensive roadmap for future research. Elucidating the precise Kᵢ and IC₅₀ values, along with a full pharmacokinetic and toxicological workup, will definitively place this compound within the broader methylxanthine landscape and determine if its unique profile holds any therapeutic potential or utility as a research tool.

References

- Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handbook of experimental pharmacology, (200), 33–91.

- Babu, K. M., & Boyer, E. W. (2023). Methylxanthine toxicity. In StatPearls.

- Riksen, N. P., Smits, P., & Rongen, G. A. (2011). The cardiovascular effects of methylxanthines. Handbook of experimental pharmacology, (200), 413–437.

- BenchChem. (2025). A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. BenchChem Scientific Content.

- Smits, P., Schouten, J., & Thien, T. (1989). Cardiovascular effects of two xanthines and the relation to adenosine antagonism. Clinical pharmacology and therapeutics, 45(6), 593–599.

- Monteiro, J., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules (Basel, Switzerland), 21(7), 934.

- Riksen, N. P., Smits, P., & Rongen, G. A. (2011). The cardiovascular effects of methylxanthines. Handbook of experimental pharmacology, (200), 413-437.

- Bertelli, A., Cioni, P. L., & Paparelli, M. (1994).

- Wang, H., Liu, Y., He, G., & Hu, X. (2005). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. Journal of Biological Chemistry, 280(35), 30837-30844.

-

ChemSrc. (2025). 1H-Purine-2,6-dione,3,9-dihydro-9-methyl-. Retrieved from [Link]

- Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handbook of Experimental Pharmacology, (200), 33-91.

- Gottwalt, B., & Tadi, P. (2023). Methylxanthines. In StatPearls.

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199.

- Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists.

- Popova, E. A., Tsvirko, M. P., & Trifonov, R. E. (2019). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 24(18), 3293.

- Tarka, S. M. Jr. (1982). The toxicology of cocoa and methylxanthines: a review of the literature. Critical Reviews in Toxicology, 9(4), 275-312.

-

Wikipedia. (2024). Caffeine. Retrieved from [Link]

- Essayan, D. M. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (200), 93–113.

- Daly, J. W., Padgett, W., & Shamim, M. T. (1988). A short review on the effect of functional group in methylxanthine (caffeine) class of drugs. Journal of Drug Delivery and Therapeutics, 8(6), 1-8.

- Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines.

- Smit, H. J., Gaffan, E. A., & Rogers, P. J. (2004). Methylxanthines are the psycho-pharmacologically active constituents of chocolate. Psychopharmacology, 176(3-4), 412–419.

- Wells, J. N., & Miller, J. R. (1988). Methylxanthine inhibitors of phosphodiesterases. Methods in enzymology, 159, 489–496.

- Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists.

-

Rebel EM. (2023). REBEL Core Cast 105.0 - Methylxanthine Toxicity. Retrieved from [Link]

- Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines.

- Katzung, B. G. (2017). Basic & Clinical Pharmacology.

- Johnston, J. J. (2005). Evaluation of cocoa- and coffee-derived methylxanthines as toxicants for the control of pest coyotes. Journal of agricultural and food chemistry, 53(10), 4069–4075.

-

U.S. Food and Drug Administration. (1999). Pharmacology Review(s). Retrieved from [Link]

- Stavric, B. (1988). Methylxanthines: toxicity to humans. 3. Theobromine, paraxanthine and the combined effects of methylxanthines. Food and chemical toxicology, 26(8), 725–733.